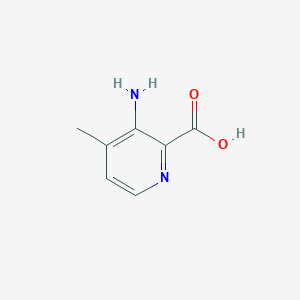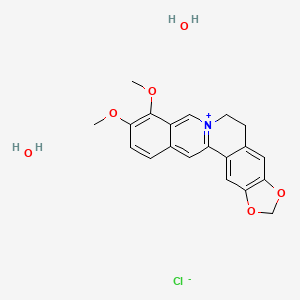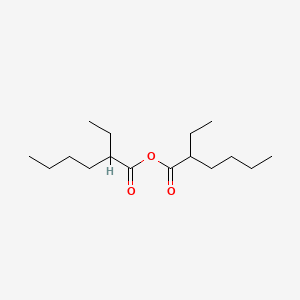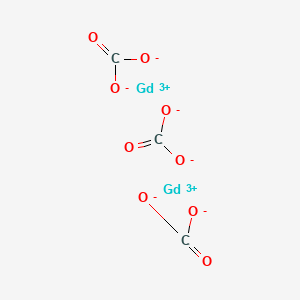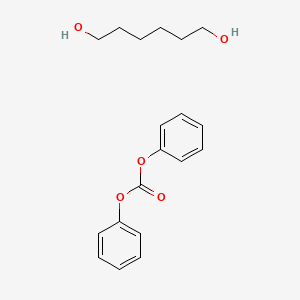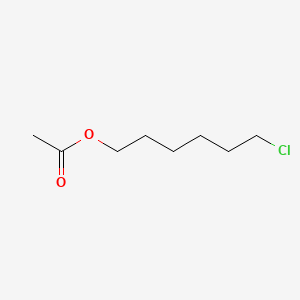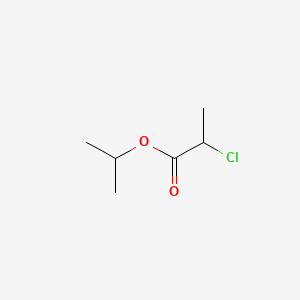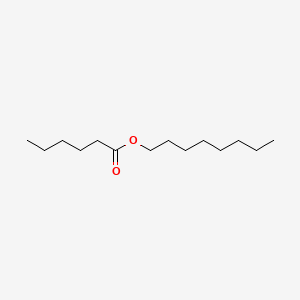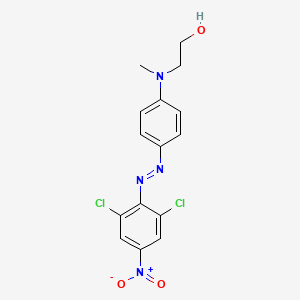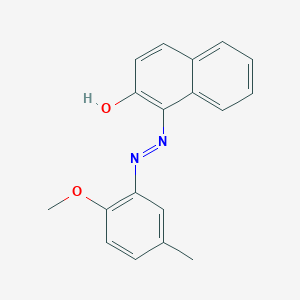
5-(2,4-dichlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-(2,4-dichlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol (DFT) is a chemical compound belonging to the triazole family. It is a sulfur-containing heterocyclic compound, which is used in a variety of scientific research applications. DFT is a relatively new compound, having been synthesized and studied in the laboratory for only a few years.
Applications De Recherche Scientifique
Antimicrobial Activities
Research has demonstrated the potential of triazole derivatives in combating microbial infections. A study by Purohit et al. (2011) synthesized fused ring systems containing the 1,2,4-triazole nucleus and tested them for antimicrobial activity. Some compounds exhibited significant inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents (Purohit, Dodiya, Ghetiya, Vekariya, & Joshi, 2011).
Corrosion Inhibition
Lagrenée et al. (2002) explored the efficiency of a new triazole derivative for corrosion inhibition of mild steel in acidic media. The study found that the compound was a very effective inhibitor, offering insights into its potential application in protecting metals against corrosion (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Chemical Synthesis and Modification
Yu-gu (2015) discussed the synthesis of Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit. These derivatives showed promising antifungal activity, indicating their potential use in developing new antifungal agents (Zheng Yu-gu, 2015).
Molecular-Level Understanding of Inhibition Efficiency
Gece and Bilgiç (2012) conducted a study to understand the inhibition mechanisms of compounds containing the methylthiophenyl moiety on zinc corrosion. Their findings contribute to the development of more efficient corrosion inhibitors (Gece & Bilgiç, 2012).
Understanding Adsorption Mechanisms
Bentiss et al. (2007) investigated the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid. Their research provides valuable insights into the mechanisms of corrosion inhibition and the effectiveness of triazole derivatives (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-8-3-4-10(11(15)6-8)12-16-17-13(20)18(12)7-9-2-1-5-19-9/h1-6H,7H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNKYBFZSVMFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352247 | |
| Record name | 5-(2,4-Dichlorophenyl)-4-[(furan-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
266312-58-7 | |
| Record name | 5-(2,4-Dichlorophenyl)-4-[(furan-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



